molecular formula C6H4BClF3NO2 B1391907 (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid CAS No. 1167437-28-6

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No. B1391907
M. Wt: 225.36 g/mol
InChI Key: GBNMDZQANRHEDY-UHFFFAOYSA-N
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Description

“(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis Methods

  • Synthesis Process Optimization : Liu Guoqua (2014) conducted a study on the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid. The study highlighted the optimization of reaction conditions such as temperature, reaction time, molar ratio, and pH for maximizing yield and purity of the product (Liu Guoqua, 2014).

  • Alternative Synthesis Approaches : D. Zinad, Dunya L. AL-Duhaidahaw, and A. Al-Amiery (2018) explored the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine through the reaction of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid. Their approach involved palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reactions (Zinad et al., 2018).

Chemical Properties and Functionalization

  • Halopyridinylboronic Acids and Esters : A. Bouillon et al. (2002) described methods for the synthesis of novel halopyridinylboronic acids and esters. Their study focused on regioselective halogen–metal exchange and subsequent quenching with triisopropylborate, yielding single regioisomeric boronic acid or ester products. These compounds were then used for Pd-catalyzed coupling with arylhalides (Bouillon et al., 2002).

  • Functionalized Heteroarylpyridines : Laura M. Daykin et al. (2010) presented a study on the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds. This was achieved through sequential, iterative Suzuki–Miyaura cross-couplings using various functionalised heteroaryl and arylboronic acids, including 2-chloro-5-(trifluoromethyl)pyridin-4-ylboronic acid (Daykin et al., 2010).

Safety And Hazards

“(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-1-4(7(13)14)3(2-12-5)6(9,10)11/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNMDZQANRHEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678225
Record name [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

CAS RN

1167437-28-6
Record name [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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